molecular formula C12H10ClFO3 B14217945 Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate CAS No. 826990-65-2

Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B14217945
CAS No.: 826990-65-2
M. Wt: 256.66 g/mol
InChI Key: JQUGADCNPXVUAG-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylic acid.

    Reduction: Formation of 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate: shares similarities with other benzofuran derivatives such as:

Uniqueness

  • The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

826990-65-2

Molecular Formula

C12H10ClFO3

Molecular Weight

256.66 g/mol

IUPAC Name

ethyl 7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H10ClFO3/c1-3-16-12(15)10-6(2)17-11-8(10)4-7(14)5-9(11)13/h4-5H,3H2,1-2H3

InChI Key

JQUGADCNPXVUAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2Cl)F)C

Origin of Product

United States

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